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Part 1: Executive Summary & Chemical Profile

Abstract As 3D NAND architectures scale beyond 200 layers, the fabrication of channel holes
(memory holes) through alternating Oxide/Nitride (ONON) stacks requires etch chemistries that
offer superior sidewall passivation and infinite selectivity to the amorphous carbon layer (ACL)
mask. This guide details the application of CaHsFs (1,1,2,4,4-Pentafluorobut-2-ene), a
Hydrofluoroolefin (HFO), as a low-GWP (Global Warming Potential) replacement for traditional
perfluorocarbons (PFCs) like CaFs and CaFe.

Target Audience: Semiconductor Process Engineers, Integration Engineers, and Materials
Scientists.

Chemical Identity & Properties
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Property Specification Relevance to Etch Process

. HFO class (Double bond = low
Chemical Name 1,1,2,4,4-Pentafluorobut-2-ene

GWP)
High C/F ratio + Hydrogen
Formula CaHsFs )
scavenging
] Heavy species for anisotropic
Molecular Weight ~146.06 g/mol )
ion bombardment
N ) Requires heated delivery lines
Boiling Point ~12°C to 15°C )
(prevent condensation)
>99% reduction vs. CaFs
GWP (100-yr) <10
(GWP ~9540)
Rapid plasma dissociation;
Bond Structure C=C Double Bond

tunable polymerization

Part 2: Mechanism of Action (The "Why")

To achieve a >60:1 aspect ratio in 3D NAND, the etchant must balance two competing forces:
vertical etching (ion-driven) and sidewall passivation (radical-driven). CaHsFs is selected
specifically for its internal hydrogen content and unsaturation.

The Hydrogen "Scavenging" Effect

Unlike CaFs, C4HsFs contains hydrogen. In the plasma phase, Hydrogen atoms actively react
with free Fluorine radicals (F*) to form HF (Hydrogen Fluoride).

e Reaction:

o Result: This reduces the density of F* radicals (which cause isotropic/lateral etching).
Consequently, the Carbon-to-Fluorine (C/F) ratio in the plasma increases, promoting the
deposition of a fluorocarbon protective polymer (

) on the sidewalls.
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Sidewall Passivation Control
The

polymer derived from CaHsFs is "hydrogen-rich.” This polymer is more robust against ion
bombardment than pure Teflon-like (

) polymers, allowing for thinner passivation layers that do not clog the top of the high-aspect-
ratio hole (bowing control).

Mechanistic Pathway Diagram
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Figure 1: Plasma dissociation logic of CaHsFs. The internal hydrogen scavenges fluorine,
shifting the regime toward protective polymerization essential for vertical profiles.

Part 3: Experimental Protocol

Disclaimer: This protocol assumes the use of a standard 300mm Capacitively Coupled Plasma
(CCP) dielectric etcher (e.g., TEL Vigus or Lam Research Flex series).

Equipment Configuration

o Chamber Type: Dual-Frequency CCP (60MHz Source / 2MHz Bias).

o Temperature: Cryogenic or Low-Temp Chuck (-20°C to +10°C) is preferred to enhance
polymer sticking probability at the hole bottom.

e Gas Line: Heated to 40°C to prevent C4HsFs condensation.
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Step-by-Step Etch Workflow

Step 1: Wafer Conditioning & ACL Hardmask Open Before introducing CaHsFs, the Amorphous
Carbon Layer (ACL) mask must be opened using

plasma.

 Verification: Ensure CD (Critical Dimension) uniformity < 2nm across wafer.

Step 2: Main Etch (The HAR Step) This is the critical step where CaHsFs is deployed.

Parameter Setting Rationale

CaHsFs provides polymer; Oz
Gas Chemist CaHsFs (40-60 sccm) + Oz (10-  controls polymer thickness to
as Chemis
i 20 sccm) + Ar (200 sccm) prevent "etch stop"; Ar

enhances ion bombardment.

Low pressure maximizes ion
Pressure 15 - 25 mTorr o )
directionality (mean free path).

Controls plasma density and
Source Power (HF) 1000 W ] o
dissociation rate.

High energy required to drive
Bias Power (LF) 5000 - 8000 W ions to the bottom of deep
(>4pm) holes.

Pulsing allows neutral species
Duty Cycle 40% - 60% Pulsed to diffuse to the hole bottom

during "off" times.

Step 3: Over-Etch (OE) Switch to a highly selective chemistry (e.g., CaFe/O2) to land on the
source line without punching through, or continue with CaHsFs with higher Oz flow to clear
corners.

Step 4: Ashing & Clean In-situ

plasma ash to remove the heavy fluorocarbon polymer sidewalls followed by wet clean (dilute
HF).
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Process Flow Diagram
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Figure 2: Operational workflow for 3D NAND stack etching. Step 2 utilizes CaHsFs for its high
selectivity and profile control.
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Part 4: Data Analysis & Troubleshooting
Comparative Performance: C4sHsFs vs. L egacy Gases

CaFs CaFe C4HsFs
Metric (Octafluorocyclobu (Hexafluorobutadie (Pentafluorobutene
tane) ne) )
GWP (100yr) ~9,540 ~0.003 (but Toxic) <10
Polymerization Moderate High High (H-enhanced)
Selectivity (Ox:Mask) 10:1 15:1 >20:1
Bowing Risk High Moderate Low

] ] Moderate (Requires
Etch Stop Risk Low High )
O2 tuning)

Troubleshooting Guide

Issue 1: "Bowing" (Widening of the hole near the top)

o Cause: Insufficient sidewall passivation. The ions are scattering and eroding the top oxide
layers.

» Correction:Decrease O2 flow or Increase CaHsFs flow. The Hydrogen in CaHsFs is likely
being consumed too fast by excess Oxygen.

Issue 2: "Etch Stop" (Hole does not reach target depth)

o Cause: Excess polymerization. The fluorocarbon film at the bottom of the hole is too thick for
the ions to punch through.

o Correction:Increase Bias Power (to punch through) or Increase O: flow (to scavenge excess
Carbon).

Issue 3: "Twisting" (Hole is not vertical)

o Cause: Asymmetric polymer deposition or charging effects.
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» Correction: Switch to Pulsed Plasma mode. Pulsing CsHsFs allows charge dissipation during
the "off" cycle, straightening the profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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